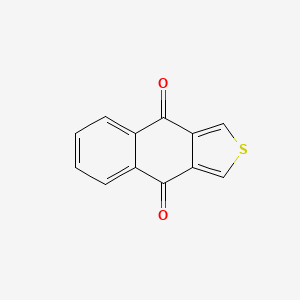

Naphtho(2,3-c)thiophene-4,9-dione

Description

Contextualization within Fused Heterocyclic Quinone Systems

Naphtho(2,3-c)thiophene-4,9-dione belongs to the extensive family of fused heterocyclic quinones. This classification is defined by its core structure: a naphthalene (B1677914) ring system fused with a thiophene (B33073) ring, and featuring two ketone functional groups, which designates it as a dione (B5365651). This arrangement of a quinone fused with a sulfur-containing heterocycle places it in a category of compounds that are of significant academic and industrial interest. The electronic properties of the quinone moiety, combined with the characteristics of the thiophene ring, give rise to unique chemical and physical behaviors.

The broader family of naphthoquinones fused with five-membered heterocycles, such as furans and thiazoles, are recognized for their diverse applications. nih.govmdpi.com For instance, naphtho[2,3-b]furan-4,9-dione (B1206112) is a privileged structural motif found in various natural products and drug candidates. nih.govnih.gov Similarly, derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) have been investigated for their fluorescent properties and antimicrobial activities. mdpi.com The study of this compound and its isomers, such as naphtho[2,3-b]thiophene-4,9-dione, contributes to a deeper understanding of structure-activity relationships within this class of compounds. acs.orgnih.govresearchgate.net

Academic Significance and Research Trajectory in Organic and Materials Chemistry

The academic significance of this compound and its derivatives is primarily rooted in their potential applications in materials science, particularly in the field of organic electronics. Researchers have explored the use of polymers incorporating the naphtho[2,3-c]thiophene-4,9-dione (NTD) unit for polymer solar cells (PSCs). rsc.org

A key area of investigation has been the impact of molecular structure on the performance of these materials. For example, a study demonstrated that the placement of alkyl chains on the NTD unit can induce a distortion in the polymer backbone. This seemingly subtle modification was found to significantly enhance the power conversion efficiency (PCE) of PSCs. rsc.org Specifically, a polymer with a bent NTD skeleton exhibited a more twisted conjugated backbone, leading to optimized morphology in the photoactive layer and a higher PCE compared to its planar counterpart. rsc.org These findings highlight the importance of fine-tuning the molecular architecture to achieve desired material properties.

Table 1: Polymer Solar Cell Performance Data

| Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA cm-2) | Fill Factor (FF) |

|---|---|---|---|---|

| PBTN-o | 11.85% | 0.84 V | 22.41 | 0.63 |

| PBTN-p | 14.10% | 0.84 V | 24.67 | 0.68 |

Data sourced from a comparative study on NTD-based polymer donors. rsc.org

Historical Development of Synthetic and Mechanistic Inquiries

The synthesis of naphtho[2,3-c]thiophene-4,9-diones and their isomers has been a subject of ongoing research, with various methods being developed to improve efficiency and versatility. A notable approach involves the conversion of 4,9-dihydronaphtho[2,3-c]thiophene-4,9-diones to 2-substituted-4,9-dihydronaphtho[2,3-c]pyrrole-4,9-diones through reaction with primary amines under mild conditions. researchgate.net This reaction proceeds effectively even in the presence of various functional groups on both the thiophene dione and the amine. researchgate.net

For the isomeric naphtho[2,3-b]thiophene-4,9-diones, a concise and efficient one-pot synthesis has been developed starting from 2-bromo-1,4-naphthoquinone and alkynes. acs.orgnih.gov This protocol is valued for its simplicity, good functional group tolerance, and use of commercially available starting materials. acs.orgnih.gov The reaction mechanism involves the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then react with sodium thiosulfate (B1220275) (Na₂S₂O₃) through C-H sulfuration and subsequent cyclization. acs.orgnih.gov

Another synthetic strategy for this class of compounds is a DABCO-catalyzed three-component reaction of 1,4-naphthoquinone (B94277) derivatives, α,β-unsaturated ketones, and hydrated sodium sulfide. This method is initiated by sequential Michael additions followed by intramolecular oxidative cyclization and aromatization to yield naphtho[2,3-b]thiophene-4,9-diones in good yields. researchgate.net

More recently, visible-light-mediated [3+2] cycloaddition reactions have emerged as a green and efficient method for synthesizing the furan (B31954) analogue, naphtho[2,3-b]furan-4,9-diones. nih.govnih.govmdpi.com This approach, which avoids the need for metals, ligands, or catalysts, proceeds under mild conditions and demonstrates excellent regioselectivity and functional group tolerance. nih.govnih.gov While not directly a synthesis of the thiophene derivative, this development in the broader field of fused heterocyclic quinones points towards the ongoing innovation in synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

33527-20-7 |

|---|---|

Molecular Formula |

C12H6O2S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

benzo[f][2]benzothiole-4,9-dione |

InChI |

InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H |

InChI Key |

OMZKZKGVFMWHOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for Naphtho 2,3 C Thiophene 4,9 Dione and Its Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing the naphtho(2,3-c)thiophene-4,9-dione core often involve multi-step sequences and specific cyclization reactions.

Multi-Step Cyclization and Condensation Protocols

Historically, the construction of the thiophene (B33073) ring fused to a naphthalene (B1677914) quinone system has been achieved through multi-step procedures. These protocols often begin with appropriately substituted naphthalene precursors. For instance, a common strategy involves the reaction of 2,3-dihalo-1,4-naphthoquinones with a sulfur-containing reagent. This is followed by a cyclization step to form the thiophene ring. One such approach involves the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with dicarbonyl compounds, leading to C,O-dialkylation and the formation of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones, a related class of compounds. researchgate.net

Another established method is the Paal-Knorr synthesis, which involves the conversion of 1,4-dicarbonyl compounds into thiophenes using sulfiding agents like phosphorus pentasulfide or Lawesson's reagent. nih.gov The Gewald reaction offers another pathway, where a ketone or aldehyde condenses with an active cyano ester in the presence of sulfur and a base to form polysubstituted thiophenes. nih.gov

Oxidative Cyclization Approaches

Oxidative cyclization represents a key strategy for the synthesis of naphtho(2,3-c)thiophene-4,9-diones. These methods often involve the in-situ formation of a reactive intermediate that subsequently undergoes cyclization under oxidative conditions. For example, a one-pot synthesis of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones has been developed from 2-bromo-1,4-naphthoquinone and alkynes. acs.orgnih.gov This reaction proceeds through the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then react with sodium thiosulfate (B1220275) (Na₂S₂O₃) via C-H sulfuration, followed by air oxidation and a 5-endo-dig cyclization to yield the final product. acs.orgnih.gov

Transition-Metal-Mediated and Metal-Free Coupling Reactions

Transition-metal catalysis has significantly advanced the synthesis of complex heterocyclic systems. Palladium-catalyzed reactions, for instance, have been employed in the synthesis of related naphtho[2,3-b]furan-4,9-diones. rsc.orgrsc.org While direct transition-metal-mediated syntheses for this compound are less commonly detailed, the principles of cross-coupling reactions are applicable. These reactions offer high efficiency and functional group tolerance. cas.cn

In recent years, there has been a growing interest in metal-free coupling reactions to avoid the cost and toxicity associated with transition metals. cas.cn These reactions can proceed through various mechanisms, including radical, radical cation, or aryne pathways. cas.cn For example, base-promoted homolytic aromatic substitution (HAS) provides a metal-free route for creating C-C bonds. cas.cn A metal-free domino [3+2] cycloaddition has been reported for constructing naphtho[2,3-d] acs.orgnih.govresearchgate.nettriazole-4,9-dione derivatives, showcasing an eco-friendly approach with a broad substrate scope. rsc.org

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies.

Visible-Light-Mediated Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Visible-light photocatalysis has emerged as a powerful green tool in organic synthesis. For the synthesis of the analogous naphtho[2,3-b]furan-4,9-diones, a visible-light-mediated [3+2] cycloaddition reaction has been developed. nih.govnih.gov This method utilizes blue LEDs to irradiate a mixture of 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkyne in the absence of any metal catalyst, base, or ligand, offering good yields and high regioselectivity. nih.govnih.gov This approach is considered environmentally friendly and efficient. nih.gov The mechanism involves the formation of a 1,5-biradical intermediate, followed by intramolecular cyclization and air oxidation. nih.gov Thiophene-based covalent triazine frameworks have also been explored as heterogeneous photocatalysts for oxidative coupling reactions under visible light. mdpi.com

One-Pot Reaction Sequences (e.g., DABCO-catalyzed three-component reactions)

Another notable one-pot synthesis involves the reaction of 2-bromo-1,4-naphthoquinone and alkynes with sodium thiosulfate, which provides a concise and efficient route to 2-substituted-naphtho[2,3-b]thiophene-4,9-diones under relatively mild conditions. acs.orgnih.gov

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Key Features | Reference |

| Multi-Step Cyclization | 2,3-dichloro-1,4-naphthoquinone, dicarbonyl compounds | Base | C,O-dialkylation, Cyclization | Classical approach for related furan (B31954) analogues | researchgate.net |

| Oxidative Cyclization | 2-bromo-1,4-naphthoquinone, alkynes | Na₂S₂O₃, Air | C-H sulfuration, 5-endo-dig cyclization | One-pot, good functional group tolerance | acs.orgnih.gov |

| Visible-Light-Mediated [3+2] Cycloaddition | 2-hydroxy-1,4-naphthoquinone, alkynes | Visible light (blue LEDs) | Photochemical cycloaddition | Green, metal-free, high regioselectivity for furan analogues | nih.govnih.gov |

| DABCO-Catalyzed Three-Component Reaction | 1,4-naphthoquinone (B94277) derivatives, α,β-unsaturated ketones, hydrated sodium sulfide | DABCO | Michael addition, Oxidative cyclization | One-pot, good yields | researchgate.net |

Environmentally Conscious Methodologies

The development of environmentally benign synthetic routes for complex heterocyclic compounds such as this compound and its analogues is a significant focus of contemporary chemical research. These "green" methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. While specific green synthesis protocols for the parent this compound are not extensively documented in publicly available literature, the principles of green chemistry are being applied to the synthesis of related naphthoquinones and polycyclic thiophenes. These approaches provide a framework for developing more sustainable routes to the target compound.

One prominent green strategy involves the use of visible-light-mediated reactions, which can often be conducted at ambient temperatures without the need for traditional catalysts that may be toxic or require harsh reaction conditions. For the analogous Naphtho[2,3-b]furan-4,9-diones, visible-light-mediated [3+2] cycloaddition reactions have been developed. nih.govnih.govresearchgate.net This type of photochemical approach avoids the need for metal catalysts, strong bases, or oxidants, and can lead to high yields with excellent regioselectivity under environmentally friendly conditions. nih.govnih.govresearchgate.net The reactions are often carried out in greener solvents like acetonitrile (B52724) and are powered by energy-efficient blue LEDs. nih.gov

Another key aspect of green synthetic design is the use of safer, more readily available, and less toxic reagents. For instance, in the synthesis of 2-R-Naphtho[2,3-b]thiophene-4,9-diones, a one-pot reaction has been developed that utilizes sodium thiosulfate (Na₂S₂O₃), a readily available and relatively benign sulfur source. nih.govacs.org This method is characterized by its simplicity and the use of commercially available starting materials under relatively mild conditions. nih.govacs.org

The table below summarizes some environmentally conscious approaches used for analogous compounds, which could potentially be adapted for the synthesis of this compound.

| Methodology | Analogous Compound | Key Green Features | Reference |

| Visible-Light-Mediated [3+2] Cycloaddition | Naphtho[2,3-b]furan-4,9-diones | No catalyst, ambient temperature, energy-efficient light source | nih.govnih.govresearchgate.net |

| One-Pot Synthesis | 2-R-Naphtho[2,3-b]thiophene-4,9-diones | Use of benign sulfur source (Na₂S₂O₃), mild conditions | nih.govacs.org |

| Solid-Acid Catalysis | 2-Acetylthiophene | Reusable and recoverable catalysts, avoidance of hazardous Lewis acids | tsijournals.com |

| Palladium-Catalyzed Reverse Hydrogenolysis | Naphtha[2,3-b]furan-4,9-diones | Intrinsic waste-free approach, no need for oxidants or hydrogen acceptors | rsc.org |

Strategies for Reaction Optimization and Yield Enhancement

Optimizing reaction conditions to maximize yield and purity is a critical aspect of synthetic chemistry. For this compound and its derivatives, several strategies can be employed to enhance reaction outcomes. These strategies often involve the careful selection of catalysts, solvents, reaction times, and temperatures, as well as the purification methods.

A key reaction in the synthesis of many fused thiophene systems is the Friedel-Crafts acylation. The choice of catalyst for this step is crucial. While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and can lead to side reactions and purification challenges. tsijournals.com Research on the acylation of thiophene has shown that solid-acid catalysts can offer improved selectivity and yield. tsijournals.com The optimization of catalyst loading, reaction temperature, and the molar ratio of reactants are key parameters to be fine-tuned. For example, in the synthesis of 2-acetylthiophene, a yield of 98.6% was achieved using Hβ zeolite as a catalyst at 60°C with a specific molar ratio of thiophene to acetic anhydride. tsijournals.com

In palladium-catalyzed cross-coupling reactions, such as those that could be used to construct the precursors to this compound, the choice of ligand, palladium source, base, and solvent all significantly impact the yield. Microwave heating has also been shown to dramatically reduce reaction times and, in some cases, improve yields in related syntheses.

The purification of the final product is another critical step for obtaining high yields of pure material. Column chromatography is a common method, and the choice of eluent system is vital for efficient separation. For a substituted derivative, 1,3-dibromo-6,7-bis((2-ethylhexyl)thio)naphtho[2,3-c]thiophene-4,9-dione, a mixture of hexane (B92381) and dichloromethane (B109758) was used as the eluent to purify the product. The careful optimization of the solvent gradient is often necessary to separate the desired product from starting materials and byproducts.

The following table details some of the reaction conditions and yields reported for the synthesis of a substituted this compound derivative, highlighting the parameters that can be optimized for yield enhancement.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2,5-Dibromothiophene-3,4-dicarboxylic acid, Oxalyl dichloride, 1,2-Bis(2-ethylhexylthio)benzene | AlCl₃ | CS₂ | Reflux | 4h | 42% |

It is important to note that the synthesis of the parent this compound is not well-documented in recent literature, and the development of optimized and high-yielding procedures remains an area for further research. The strategies outlined here, based on the synthesis of its analogues, provide a valuable starting point for such investigations.

Molecular Structure Elucidation and Spectroscopic Characterization of Naphtho 2,3 C Thiophene 4,9 Dione Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of Naphtho(2,3-c)thiophene-4,9-dione, a combination of one-dimensional and two-dimensional NMR experiments is routinely used to confirm their synthesized structures. The structural characterizations of these monomers are frequently performed by 1H and 13C NMR spectroscopy. nih.gov

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound derivatives, the chemical shifts (δ) of the protons are indicative of their position on the fused ring system. For instance, in 1,3-dibromo-6,7-bis(2-ethylhexyl)naphtho[2,3-c]thiophene-4,9-dione, the two protons on the thiophene (B33073) ring appear as a singlet at approximately 7.99 ppm. This downfield shift is characteristic of protons attached to an electron-deficient aromatic system. The protons associated with the alkyl side chains, such as the 2-ethylhexyl groups, appear at distinct chemical shifts in the upfield region, and their splitting patterns and integration values confirm their structure and attachment points.

| Compound/Derivative Name | Proton (¹H) NMR Data (CDCl₃) |

| 1,3-dibromo-6,7-bis(2-ethylhexyl)naphtho[2,3-c]thiophene-4,9-dione | δ (ppm): 7.99 (s, 2H), 2.69 (d, J = 7.0 Hz, 4H), 1.68 (s, 2H), 1.33 (dd, J = 15.3, 7.5 Hz, 16H), 0.98 – 0.78 (m, 12H) |

| 1,3-dibromo-5,8-bis(2-ethylhexyl)naphtho[2,3-c]thiophene-4,9-dione | δ (ppm): 7.33 (s, 2H), 3.09 (s, 4H), 1.63 (s, 2H), 1.26 (s, 16H), 0.85 (s, 12H) |

| 1,3-bis(5-bromothiophen-2-yl)-6,7-bis(2-ethylhexyl)naphtho[2,3-c]thiophene-4,9-dione | δ (ppm): 8.05 (s, 2H), 7.51 (s, 2H), 7.10 (s, 2H), 2.70 (s, 4H), 1.67 (s, 2H), 1.27 (s, 16H), 0.86 (s, 12H) |

Carbon (¹³C) NMR Analysis

Complementing the ¹H NMR data, Carbon-¹³ (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal. The chemical shifts of the carbonyl carbons are particularly noteworthy, typically appearing far downfield (around 177-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the aromatic rings resonate in the region of approximately 120-150 ppm, with their exact shifts influenced by the nature and position of substituents. The aliphatic carbons of any side chains are found in the upfield region of the spectrum.

| Compound/Derivative Name | Carbon (¹³C) NMR Data (CDCl₃) |

| 1,3-dibromo-6,7-bis((2-ethylhexyl)thio)naphtho[2,3-c]thiophene-4,9-dione | δ (ppm): 177.28, 145.88, 132.82, 130.36, 122.28, 120.69, 38.46, 37.01, 32.61, 31.57, 29.01, 25.84, 22.79, 14.09 |

| 1,3-bis(5-bromothiophen-2-yl)-6,7-bis(2-ethylhexyl)naphtho[2,3-c]thiophene-4,9-dione | δ (ppm): 180.15, 148.08, 142.57, 134.29, 131.88, 130.84, 129.88, 128.94, 118.63, 40.62, 37.64, 32.62, 28.95, 25.73, 23.04, 14.10, 10.92 |

| 6,7-bis((2-ethylhexyl)thio)-1,3-di(thiophen-2-yl)naphtho[2,3-c]thiophene-4,9-dione | δ (ppm): 179.39, 145.72, 145.00, 143.78, 132.88, 131.07, 130.86, 129.78, 127.37, 122.50, 38.54, 37.01, 32.69, 31.60, 28.80, 25.89, 22.93, 14.07 |

Two-Dimensional NMR Techniques (e.g., DQF-COSY, NOESY, TOCSY)

While 1D NMR provides foundational structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework, especially for complex derivatives. bohrium.com

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. bohrium.comrsc.org In a COSY spectrum of a this compound derivative, cross-peaks would appear between adjacent protons on the aromatic rings and within the alkyl side chains, confirming their connectivity. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. nih.gov This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY can confirm the spatial proximity of protons on a substituent to those on the main aromatic framework. nih.gov

Total Correlation Spectroscopy (TOCSY) reveals correlations between all protons within a spin system. This is highly effective for identifying all the protons belonging to a specific substituent, such as an alkyl chain, even if they are not directly coupled.

These 2D NMR experiments are instrumental in the comprehensive structural elucidation of novel this compound derivatives. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to precisely determine the molecular weight of a compound, which in turn allows for the validation of its molecular formula. nih.gov This method is routinely employed in the characterization of newly synthesized this compound derivatives to confirm that the desired product has been obtained with the correct elemental composition. For example, the calculated mass for a specific derivative can be compared to the experimentally measured mass, with a high degree of accuracy (typically to within a few parts per million), providing strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms.

For derivatives of this compound, single-crystal X-ray diffraction analysis provides crucial insights into:

Molecular Planarity: The this compound core is known to possess a relatively planar structure, which is important for its electronic properties. X-ray crystallography can precisely measure the dihedral angles within the molecule to quantify its planarity.

Bond Lengths and Angles: Accurate measurements of bond lengths and angles confirm the bonding patterns and can reveal any strain or unusual geometries within the molecule.

Intermolecular Interactions: The way molecules pack together in the solid state is determined by intermolecular forces such as π–π stacking, hydrogen bonding, and van der Waals interactions. X-ray crystallography reveals these interactions, including the π–π stacking distance between adjacent aromatic cores, which is a critical parameter for charge transport in organic electronic materials. For instance, studies on related compounds have shown that molecular overlap is crucial for efficient electronic communication between molecules. bohrium.com The crystal structure of some derivatives has been solved using single-crystal X-ray diffractometers and refined using specialized software packages. nih.gov

Photophysical Characterization in Solution and Solid States (e.g., Fluorescence, Stokes Shift)

The photophysical properties of this compound derivatives, particularly their ability to absorb and emit light, are of significant interest for their potential use in optoelectronic devices. Techniques such as UV-Vis absorption and fluorescence spectroscopy are used to characterize these properties.

Fluorescence: Many derivatives of related naphtho-fused heterocyclic diones exhibit fluorescence, meaning they emit light after absorbing light of a specific wavelength. The color of the emitted light can be tuned by modifying the chemical structure of the molecule.

Stokes Shift: The Stokes shift is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is often a desirable property in fluorescent materials as it minimizes the re-absorption of emitted light, leading to a stronger and more easily detectable fluorescence signal. For example, some related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been reported to exhibit large Stokes shifts of over 90 nm. researchgate.net

Fluorescence Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for applications requiring bright fluorescence, such as in light-emitting diodes or fluorescent probes. The fluorescence quantum yields of related compounds have been measured in various solvents and in the solid state, showing a dependence on the molecular environment and substitution pattern. researchgate.net

The investigation of these photophysical properties is essential for understanding the potential of this compound derivatives in the development of new functional materials.

Computational Chemistry and Theoretical Modeling of Naphtho 2,3 C Thiophene 4,9 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Naphtho(2,3-c)thiophene-4,9-dione systems. Methods like Density Functional Theory (DFT) and semi-empirical approaches are employed to model the electronic landscape of these molecules. Such calculations determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of HOMO and LUMO are critical in predicting the molecule's electronic behavior, such as its electron-donating or -accepting capabilities, and its potential in electronic devices.

For instance, this compound has been identified as a strong electron-withdrawing unit. When incorporated into a donor-acceptor (D-A) copolymer, it effectively lowers the HOMO energy level of the resulting polymer. This tuning of electronic energy levels is a key strategy in designing materials for organic solar cells. Theoretical investigations on a series of π-conjugated organic molecules including naphtho[2,3-b]thiophene (B1219671) derivatives have shown good agreement between the predicted energy levels of frontier orbitals and experimental values.

Furthermore, theoretical studies have successfully modeled the redox properties of these systems. Calculations on thienonaphthoquinones demonstrated that they are readily reduced to radical anions and subsequently to dianions, and can also be oxidized to radical cations. The calculated energies of the frontier molecular orbitals were found to correlate well with the experimentally measured redox potentials, validating the predictive power of these computational models.

Table 1: Predicted Electronic Properties of this compound Based Polymers This table is interactive. You can sort and filter the data.

| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Application | Reference |

|---|---|---|---|---|

| PDTSNTDO | Lower-lying | --- | Polymer Solar Cells | |

| PBDTNTDO-1 | -5.14 | --- | Polymer Solar Cells | |

| PBDTNTDO-2 | -5.19 | --- | Polymer Solar Cells | |

| PBN-S | -5.48 | --- | Polymer Solar Cells | |

| PBDT-DTN | --- | --- | Polymer Solar Cells |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. Docking predicts the preferred orientation of the ligand when bound to a target, forming a stable complex, while MD simulations provide insights into the stability and conformational changes of this complex over time.

These methods have been applied to derivatives of the closely related naphtho[2,3-d]imidazole-4,9-dione and naphtho[2,3-d]triazole-4,9-dione systems to explore their potential as enzyme inhibitors. For example, in a study of naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles as potential α-amylase inhibitors, molecular docking was used to identify favorable binding interactions within the active site of the enzyme. Subsequent MD simulations, running for 100 nanoseconds, confirmed the stability of the receptor-ligand complex, as indicated by a root-mean-square deviation (RMSD) of less than 2 Å. Similarly, docking studies on Naphtho[2,3-d]triazole-4,9-dione tethered N-acyl hydrazones revealed potent inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, with calculated binding affinities ranging from -9.00 to -11.60 kcal/mol.

These simulations are crucial for understanding the molecular basis of a compound's biological activity, revealing key interactions such as hydrogen bonds and π-π stacking that contribute to binding affinity. This information is invaluable for the structure-based design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds. For naphthoquinone systems, including naphtho[2,3-b]thiophene-4,9-dione analogs, 3D-QSAR studies have been particularly insightful.

In a notable study on naphthoquinone derivatives as potential anti-colorectal cancer agents, a 3D-QSAR model was developed based on their activity against HT-29 cancer cells. The resulting model demonstrated high statistical reliability, providing a framework to understand how structural modifications influence cytotoxic effects. These studies have suggested that toxicity is enhanced in molecules with tricyclic systems like naphtho[2,3-b]thiophene-4,9-dione, especially when substituted with an electron-withdrawing group at the 2-position.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that explains the relationship between the 3D steric and electrostatic properties of molecules and their biological activity. For naphtho[2,3-b]thiophene-4,9-dione analogs, CoMFA has been successfully applied to build predictive models of their anti-proliferative activity.

These models generate contour maps that visualize the regions where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity. For example, a CoMFA study on anti-colorectal cancer agents generated a reliable model with a high correlation coefficient (r² = 0.99) and cross-validated correlation coefficient (q² = 0.625). The steric and electrostatic contour maps from this model identified key structural features that could be modified to improve the potency of the lead compounds.

A primary goal of QSAR and CoMFA studies is to create robust models that can accurately predict the biological activity of novel compounds. The validated CoMFA model for naphthoquinone derivatives allowed researchers to propose five new compounds with a predicted anti-proliferative activity that was twofold higher than the most active compound in the original series. This predictive capability allows for the rational design of new drug candidates, prioritizing the synthesis of molecules with the highest probability of success and thereby saving significant time and resources in the drug discovery pipeline.

Table 2: Statistical Results of a 3D-QSAR/CoMFA Model for Naphthoquinone Derivatives This table provides a summary of the statistical validation of a CoMFA model.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| q² | 0.625 | Cross-validated correlation coefficient | |

| r² | 0.99 | Non-cross-validated correlation coefficient | |

| F-value | 155.98 | F-test value | |

| SEE | 0.081 | Standard Error of Estimate |

Structure-Property Correlation Analysis for Material Performance

In materials science, computational modeling is essential for establishing correlations between the molecular structure of a compound and the performance of the resulting material. For this compound, these studies have been pivotal in the development of new organic semiconductors for polymer solar cells (PSCs).

A key study demonstrated how simple structural modifications to the this compound (NTD) unit within a polymer backbone can have a dramatic impact on material properties and device performance. Researchers synthesized two polymers, PBTN-o and PBTN-p, differing only in the substitution sites of alkyl chains on the NTD unit. Single-crystal analysis revealed that substitution at the 6,7-sites resulted in a planar

Design and Synthesis of Naphtho 2,3 C Thiophene 4,9 Dione Derivatives and Analogues

Rational Design Principles for Structural Modification

The development of novel derivatives of naphtho(2,3-c)thiophene-4,9-dione is often guided by established principles of medicinal chemistry. A primary strategy involves the modification of the quinone ring system, which is a common feature in many biologically active compounds. For instance, some derivatives have been designed as electron-deficient analogues of anthraquinone (B42736), with the goal of enhancing their ability to intercalate with DNA.

Another key design principle is the introduction of various substituents onto the thiophene (B33073) or naphthalene (B1677914) rings to modulate the electronic and steric properties of the molecule. This can influence the compound's reactivity, solubility, and interactions with biological targets. The incorporation of heterocyclic rings is a widely used strategy to introduce additional binding interactions and to explore new chemical space. Furthermore, the synthesis of amino and acyl derivatives can introduce functional groups that can participate in hydrogen bonding or other interactions, potentially leading to enhanced biological efficacy. The creation of spiro-fused systems represents a more complex structural modification aimed at creating unique three-dimensional architectures with novel properties.

Synthesis of Substituted Naphtho(2,3-c)thiophene-4,9-diones

The synthesis of substituted naphtho(2,3-c)thiophene-4,9-diones and their analogues involves a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs.

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the this compound scaffold can significantly impact its lipophilicity and steric profile.

One reported method for the synthesis of an alkyl-substituted derivative involves the preparation of 6,7-bis((2-ethylhexyl)thio)-1,3-di(thiophen-2-yl)naphtho[2,3-c]thiophene-4,9-dione. rsc.org This synthesis starts from 2,5-dibromothiophene-3,4-dicarboxylic acid, which is converted to the corresponding diacid chloride. A Friedel-Crafts type reaction with 1,2-bis((2-ethylhexyl)thio)benzene, followed by cyclization, yields the dialkylthio-substituted naphtho[2,3-c]thiophene-4,9-dione core. rsc.org A subsequent Stille coupling with 2-trimethyltinthiophene introduces the thiophenyl groups at the 1 and 3 positions. rsc.org

While direct arylation of the parent this compound is not extensively documented, related strategies on similar scaffolds can provide insights. For example, the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones has been achieved by refluxing 2-amino-3-bromo-1,4-naphthoquinone with various benzoyl chloride analogues at elevated temperatures. nih.gov This one-pot reaction leads to the formation of the aryl-substituted oxazole (B20620) ring fused to the naphthoquinone core. nih.gov Such methods could potentially be adapted for the arylation of amino-substituted naphtho(2,3-c)thiophene-4,9-diones.

A concise one-pot synthesis of 2-aryl-naphtho[2,3-b]thiophene-4,9-diones has been developed starting from 2-bromo-1,4-naphthoquinone and terminal alkynes. nih.govacs.org The reaction proceeds through a Sonogashira coupling to form a 2-(arylethynyl)-1,4-naphthoquinone intermediate, which then undergoes cyclization with sodium thiosulfate (B1220275) to yield the desired 2-aryl-substituted product. nih.govacs.org

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2,5-Dibromothiophene-3,4-dicarboxylic acid, 1,2-Bis((2-ethylhexyl)thio)benzene | 1. Oxalyl chloride, DMF; 2. AlCl3; 3. PPA | 1,3-Dibromo-6,7-bis((2-ethylhexyl)thio)naphtho[2,3-c]thiophene-4,9-dione | rsc.org |

| 1,3-Dibromo-6,7-bis((2-ethylhexyl)thio)naphtho[2,3-c]thiophene-4,9-dione, 2-Trimethyltinthiophene | Pd(PPh3)4, Toluene, 110 °C | 6,7-Bis((2-ethylhexyl)thio)-1,3-di(thiophen-2-yl)naphtho[2,3-c]thiophene-4,9-dione | rsc.org |

| 2-Amino-3-bromo-1,4-naphthoquinone, Benzoyl chloride analogues | Reflux | 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | nih.gov |

| 2-Bromo-1,4-naphthoquinone, Arylacetylenes | Pd(PPh3)2Cl2, CuI, Et3N, then Na2S2O3 | 2-Aryl-naphtho[2,3-b]thiophene-4,9-diones | nih.govacs.org |

Halogenated Analogues

The introduction of halogen atoms can significantly alter the electronic properties of the this compound system and provide a handle for further functionalization through cross-coupling reactions.

The synthesis of halogenated derivatives has been reported for the isomeric naphtho[2,3-b]thiophene-4,9-dione system. For instance, 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones have been prepared. acs.org Research has also shown that the presence of a halogen atom on the naphtho[2,3-c]thiophene-4,9-dione nucleus does not hinder subsequent reactions, such as the conversion to naphtho[2,3-c]pyrrole-4,9-diones, suggesting that halogenated precursors are stable and synthetically useful. researchgate.net

Heterocyclic Ring Incorporations (e.g., Oxadiazole, Furan (B31954), Thiazole, Pyrrole)

Fusing or attaching other heterocyclic rings to the this compound framework is a prominent strategy to generate structural diversity and modulate biological activity.

Oxadiazole: Novel analogues of oxadiazole-substituted naphtho[2,3-b]thiophene-4,9-diones have been synthesized. nih.govacs.orgresearchgate.net These syntheses often involve the modification of a pre-existing functional group on the thiophene ring. For example, a carboxylic acid derivative can be converted to a hydrazide, which is then cyclized with an appropriate reagent to form the oxadiazole ring.

Furan: The synthesis of naphtho[2,3-b]furan-4,9-diones, an isomeric system, has been achieved through various methods. A visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and alkynes or alkenes provides a green and efficient route to these compounds. nih.govnih.govmdpi.com Other methods include palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins and multi-component reactions. mdpi.comrsc.org The synthesis of naphtho[2,3-c]furan-4,9-diones has also been reported, often starting from 1,4-dicarbonyl precursors. researchgate.net

Thiazole: Thiazole-fused naphthoquinones, specifically 2,3-dihydronaphtho[2,3-d] researchgate.netbeilstein-journals.orgthiazole-4,9-diones, have been synthesized from N-substituted 2-(methylamino)naphthoquinones by treatment with sulfur monochloride (S₂Cl₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene. beilstein-journals.orgnih.gov This method provides a general approach to this class of compounds. Additionally, novel fluorescent naphtho[2,3-d]thiazole-4,9-diones have been prepared by reacting 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines. mdpi.com

Pyrrole (B145914): A direct conversion of 4,9-dihydronaphtho[2,3-c]thiophene-4,9-diones to 2-substituted-4,9-dihydronaphtho[2,3-c]pyrrole-4,9-diones has been achieved by reaction with primary amines under mild conditions. researchgate.net This reaction proceeds with the displacement of the sulfur atom by the amine nitrogen, providing a straightforward route to the pyrrole analogues.

| Heterocycle | Synthetic Approach | Starting Materials | Key Reagents/Conditions | Resulting Structure | Reference |

| Oxadiazole | Heterocyclic ring formation | Carboxy-naphtho[2,3-b]thiophene-4,9-dione | Hydrazine, then cyclizing agent | Oxadiazole-substituted naphtho[2,3-b]thiophene-4,9-dione | nih.govacs.org |

| Furan | [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, Alkyne/Alkene | Visible light (blue LEDs), Acetonitrile (B52724) | Naphtho[2,3-b]furan-4,9-dione (B1206112) | nih.govnih.govmdpi.com |

| Thiazole | Thiazole ring annulation | N-substituted 2-(methylamino)naphthoquinone | S₂Cl₂, DABCO, Chlorobenzene | 2,3-Dihydronaphtho[2,3-d] researchgate.netbeilstein-journals.orgthiazole-4,9-dione | beilstein-journals.orgnih.gov |

| Pyrrole | Ring transformation | 4,9-Dihydronaphtho[2,3-c]thiophene-4,9-dione | Primary amine | 2-Substituted-4,9-dihydronaphtho[2,3-c]pyrrole-4,9-dione | researchgate.net |

Amine and Acyl Derivatives

The introduction of amine and acyl functionalities can significantly influence the electronic properties and hydrogen-bonding capabilities of the this compound scaffold.

A series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives have been synthesized through multi-component reactions employing Domino and Krapcho strategies. nih.gov These reactions often involve the condensation of a 1,4-naphthoquinone (B94277) derivative, an active methylene (B1212753) compound, and a sulfur source, followed by the introduction of the amino group.

The synthesis of 3-acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione has also been reported. These compounds were designed as electron-deficient anthraquinone analogues. The synthesis involves the acylation of the amino group at the 3-position of the thiophene ring.

Spiro-Fused Systems

The creation of spiro-fused systems introduces a three-dimensional complexity to the planar naphthoquinone core, which can lead to novel pharmacological properties. While the synthesis of spiro-fused derivatives directly on the this compound core is not widely reported, related structures provide valuable synthetic insights.

For instance, the synthesis of spiro-1,3,4-oxadiazoline steroids has been achieved through the acylation of a steroidal semicarbazone with acetic anhydride. beilstein-journals.org This suggests that a similar strategy could potentially be applied to a semicarbazone derivative of a suitable this compound precursor. Another relevant example is the synthesis of spiro-indoline-oxadiazole derivatives from thiophene-2-carbohydrazide, indicating the feasibility of constructing spiro-oxadiazole systems on a thiophene ring. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of derivatives of this compound is intricately linked to their molecular architecture. Researchers have systematically investigated how modifications to this core structure influence its biological effects, leading to a deeper understanding of its pharmacophore.

Impact of Substituent Position and Electronic Properties

The placement and electronic nature of substituents on the this compound framework are critical determinants of its activity. Studies on related naphthoquinone systems have consistently shown that both the position and the electron-donating or electron-withdrawing character of a substituent can dramatically alter the compound's biological profile.

For the isomeric Naphtho[2,3-b]thiophene-4,9-dione system, research has provided more direct insights into the role of substituents. For instance, the introduction of an amino group at the 2-position has been a key strategy in the development of potent anticancer agents. A series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives were synthesized, with one lead compound demonstrating significant activity against triple-negative breast cancer cells. nih.gov This suggests that the introduction of an electron-donating amino group on the thiophene ring can be a favorable modification for enhancing cytotoxic effects.

Furthermore, studies on other fused naphthoquinones, such as naphtho[2,3-d]thiazole-4,9-diones, have shown that introducing various amine-containing heterocycles at the 2-position can confer antimicrobial activity. The nature of the heterocyclic ring directly impacts the potency and spectrum of activity. This underscores the importance of the electronic and steric properties of substituents on the heterocyclic portion of the molecule.

The following table summarizes the impact of substituent position on the planarity of the this compound (NTD) unit in polymeric structures.

| Substitution Pattern | Effect on NTD Skeleton | Reference |

| 6,7-disubstituted | Planar | |

| 5,8-disubstituted | Bent |

Role of the Tricyclic Quinone Skeleton Integrity

The integrity of the tricyclic quinone skeleton is widely recognized as a crucial factor for the biological activity of this compound and its analogues. The quinone moiety is a well-known pharmacophore present in numerous biologically active natural products and synthetic compounds, including several anticancer drugs. nih.gov Its ability to participate in redox cycling and generate reactive oxygen species is a key mechanism behind the cytotoxicity of many quinone-containing compounds.

Studies on the closely related Naphtho[2,3-b]thiophene-4,9-dione analogues have demonstrated that the complete three-ring quinone system is essential for potent activity. For example, in a series of oxadiazole-substituted Naphtho[2,3-b]thiophene-4,9-diones, systematic replacement of the tricyclic quinone skeleton with simpler moieties, such as structures with fewer rings or open-chain forms, led to a significant loss of activity in suppressing human keratinocyte hyperproliferation. impactfactor.org This finding strongly suggests that the rigid, planar, and electronically distinct nature of the tricyclic system is a prerequisite for effective interaction with the biological target.

The planarity of the fused ring system allows for effective intercalation into DNA, a mechanism of action for many quinone-based anticancer agents. Altering the tricyclic core would disrupt this planarity and likely diminish or abolish such activity. Therefore, maintaining the structural integrity of the this compound skeleton is a guiding principle in the design of new bioactive derivatives.

The table below illustrates the general importance of the quinone moiety in related structures.

| Compound Class | Role of Quinone Moiety | Biological Activity | Reference |

| Naphthoquinones | Essential for activity | Anticancer, Antimicrobial | nih.gov |

| Oxadiazole-substituted Naphtho[2,3-b]thiophene-4,9-diones | Tricyclic skeleton is crucial | Inhibition of keratinocyte hyperproliferation | impactfactor.org |

Stereochemical Considerations in Derivatives

The exploration of stereochemistry in the derivatives of this compound is a largely uncharted area of research. The parent molecule itself is achiral. However, the introduction of substituents can create chiral centers, leading to the possibility of stereoisomers.

Currently, there is a notable absence of published studies focusing on the synthesis and biological evaluation of specific stereoisomers of this compound derivatives. This represents a significant gap in the understanding of the structure-activity relationships for this class of compounds. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.

Future research efforts should, therefore, be directed towards the stereoselective synthesis of this compound derivatives. The evaluation of the biological activities of individual stereoisomers will be crucial for a complete understanding of the SAR and for the potential development of more potent and selective therapeutic agents based on this scaffold.

Mechanistic Investigations of Naphtho 2,3 C Thiophene 4,9 Dione Biological Activities

DNA Topoisomerase Inhibition Mechanisms

Topoisomerase enzymes are critical for managing DNA topology during replication, transcription, and repair, making them a key target for anticancer agents. juniperpublishers.com Thiophene (B33073) derivatives, in general, have been shown to interfere with these enzymes. juniperpublishers.com

Topoisomerase II-Mediated DNA Relaxation Inhibition

The nuclear enzyme topoisomerase II (Topo II) is frequently overexpressed in rapidly dividing tumor cells. juniperpublishers.com Research on naphthoquinone derivatives suggests they can inhibit Topo II activity. juniperpublishers.comnih.gov For instance, certain thiophene derivatives have been found to specifically inhibit the alpha isoform of topoisomerase II. juniperpublishers.com This inhibition disrupts essential cellular processes that rely on DNA relaxation, such as replication and transcription, ultimately hindering cell proliferation. juniperpublishers.com

DNA Intercalation and Alkylation Hypotheses

Two primary hypotheses explain how these compounds might interact with the Topo II-DNA complex. The first is DNA intercalation, where the planar aromatic structure of the naphthoquinone system inserts itself between the base pairs of the DNA helix. ciac.jl.cn This interaction can distort the DNA structure and interfere with the binding and function of enzymes like topoisomerase. A study on a related furo-naphtho-pyrone compound demonstrated its ability to efficiently intercalate into DNA. ciac.jl.cn

The second hypothesis involves the alkylation of the topoisomerase enzyme itself. It is proposed that the quinone moiety can react with and form covalent bonds with specific residues, such as exposed thiols, on the topoisomerase II enzyme when it is complexed with DNA. This alkylation would irreversibly inactivate the enzyme, contributing to its cytotoxic effects.

Redox Activation and Reactive Oxygen Species (ROS) Generation

The quinone structure is central to the redox-active nature of these compounds, enabling them to participate in cellular reduction-oxidation cycles that generate damaging reactive oxygen species (ROS). researchgate.netnih.gov

One- and Two-Electron Reduction Pathways

The biological activity of naphthoquinones is closely linked to their ability to be activated by cellular reductases. researchgate.net This process involves one- and two-electron reduction of the quinone moiety to a semiquinone radical anion or a hydroquinone, respectively. researchgate.netnih.gov These enzymatic reductions, often involving enzymes like NADPH-cytochrome P450 reductase, initiate a futile redox cycle. researchgate.net Studies on 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones, structural isomers of the titular compound, have detailed this redox activation mechanism. researchgate.net

Superoxide (B77818) Radical Formation

Once the semiquinone radical is formed, it can readily transfer an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide radical (O₂⁻). researchgate.netnih.gov This process can repeat, leading to the continuous generation of superoxide and other ROS, such as hydrogen peroxide. nih.govnih.gov This sustained production of ROS induces a state of oxidative stress within the cell, damaging lipids, proteins, and DNA, which can trigger apoptotic cell death. nih.govresearchgate.net The ability of 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones to generate superoxide has been confirmed in both enzymatic and cell-based assays. nih.gov Similarly, treatment of cancer cells with a 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative was shown to increase ROS generation. nih.gov

Cell Cycle Modulation and Progression Dynamics

By interfering with crucial cellular components like DNA and inducing stress pathways, naphtho(2,3-c)thiophene-4,9-dione and its analogues can profoundly affect the cell division cycle. nih.gov The uncontrolled progression through the cell cycle is a hallmark of cancer, making its modulation a key therapeutic strategy. nih.gov

Research on a naphtho[2,3-b]thiophen-4,9-quinone demonstrated its ability to induce cell cycle arrest in bladder tumor cells. nih.gov Further detailed studies on a 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative revealed that it caused a dose-dependent arrest of the cell cycle in breast cancer cells. nih.gov Other related heterocyclic compounds have also been shown to cause cell cycle arrest, suggesting this is a common mechanism for this class of molecules. nih.gov This halt in cell cycle progression prevents cancer cells from dividing and can ultimately lead to apoptosis. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of Mechanistic Findings for this compound and Related Analogues

| Mechanism | Key Finding | Compound(s) Studied |

| Topoisomerase II Inhibition | Inhibition of Topo IIα isoform activity. | Thiophene derivatives |

| DNA Intercalation | Efficiently intercalates into DNA helix. | 2H-4,9-Dimethylfuro[2′,3′:5,6]naphtho[1,2-b]pyron-2-one |

| Redox Activation | Undergoes one- and two-electron reduction. | 8-Hydroxynaphtho[2,3-b]thiophene-4,9-diones |

| ROS Generation | Induces production of superoxide radicals. | Naphtho[2,3-b]thiophen-4,9-quinone, 8-Halo-substituted naphtho[2,3-b]thiophene-4,9-diones, 2-Amino-naphtho[2,3-b]thiophene-4,9-dione |

| Cell Cycle Arrest | Induces cell cycle arrest in tumor cells. | Naphtho[2,3-b]thiophen-4,9-quinone, 2-Amino-naphtho[2,3-b]thiophene-4,9-dione |

Modulation of Specific Cellular Proteins (e.g., Heat Shock Proteins)

While direct evidence of this compound modulating heat shock proteins (HSPs) remains to be fully elucidated in scientific literature, research into structurally similar compounds provides significant insights into their potential mechanisms of action through the modulation of key cellular proteins, including those that are clients of HSPs.

Notably, studies on derivatives of the closely related Naphtho[2,3-b]thiophene-4,9-dione scaffold have demonstrated a clear impact on critical signaling pathways often dysregulated in cancer. One such study synthesized a series of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives and identified a lead compound, designated as compound 4a , with potent anticancer activity. nih.gov

Mechanistic investigations into compound 4a's activity revealed a significant, dose-dependent suppression of the phosphorylation of Akt (also known as Protein Kinase B) at the Ser473 residue. nih.gov Akt is a serine/threonine-specific protein kinase that plays a pivotal role in cell survival and proliferation and is a known client protein of Heat Shock Protein 90 (HSP90). The phosphorylation at Ser473 is a critical step for its full activation. By inhibiting this phosphorylation, compound 4a effectively disrupts the pro-survival signaling mediated by the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis. nih.gov

This finding suggests that while direct binding to HSPs by these naphthoquinone derivatives has not been explicitly shown, they can modulate the activity of HSP client proteins, which is a key therapeutic strategy in cancer treatment. The inhibition of Akt phosphorylation indicates a downstream effect that aligns with the consequences of HSP90 inhibition.

Below is a data table summarizing the observed effects of the Naphtho[2,3-b]thiophene-4,9-dione derivative on Akt phosphorylation.

Table 1: Effect of Naphtho[2,3-b]thiophene-4,9-dione Derivative on Akt Phosphorylation

| Compound | Target Protein | Specific Site of Action | Observed Effect | Reference |

| Compound 4a (2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative) | Akt (Protein Kinase B) | Phosphorylation at Serine 473 | Significant suppression of phosphorylation | nih.gov |

Further proteomics studies are necessary to determine if this compound itself or its derivatives directly interact with and modulate the expression or activity of heat shock proteins, or if their mechanism of action is primarily through the modulation of HSP client proteins like Akt. nih.gov

Applications of Naphtho 2,3 C Thiophene 4,9 Dione in Materials Science

Organic Electronics and Optoelectronic Devicesontosight.ai

The unique structure and properties of naphtho(2,3-c)thiophene-4,9-dione make it a candidate for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ontosight.ai Its electron-withdrawing nature, stemming from the two carbonyl groups, allows it to function as a strong acceptor unit when incorporated into conjugated polymers. nih.gov

Polymers incorporating naphtho[2,1-b:3,4-b']dithiophene, a related isomer, have been investigated for their charge mobility in OFETs. For instance, copolymers constructed from 5,6-bis(2-ethylhexyloxy)naphtho[2,1-b:3,4-b']dithiophene and 4,7-bis(3-alkylthiophen-2-yl)-2,1,3-benzo[c] ontosight.ainih.govrsc.org-thiadiazole have demonstrated potential as stable, solution-processable organic semiconductors. hkbu.edu.hk In one study, a polymer from this family, PNB-C16, which features long alkyl side chains, exhibited a hole mobility of 3.4×10⁻² cm² V⁻¹s⁻¹ with a current on/off ratio of 10⁶ in solution-processed bottom-gate, bottom-contact OFETs. hkbu.edu.hk

Similarly, dialkoxyl-substituted naphthodithieno[3,2-b]thiophene-based copolymers have shown promising charge transport properties. hkbu.edu.hk A polymer designated as P1, when used in a solution-processed bottom-gate, bottom-contact OFET, achieved a notable hole mobility of 0.070 cm² V⁻¹ s⁻¹. hkbu.edu.hk These findings highlight the potential of naphthothiophene-based structures in the development of active materials for organic transistors.

This compound (NTDO) is considered a highly promising electron-withdrawing unit for building polymer donors for high-performance polymer solar cells. rsc.org Its chemical structure is very similar to the highly successful BDD unit, and polymers based on NTDO have seen their power conversion efficiencies (PCEs) improve significantly, from 5.21% to over 14%. rsc.orgrsc.org

A common strategy in designing materials for PSCs is the creation of donor-acceptor (D-A) copolymers. The strong electron-withdrawing nature of the this compound unit makes it an excellent acceptor moiety to be paired with various donor units. nih.govrsc.org

For example, a D-A copolymer named PDTSNTDO was synthesized by combining the NTDO acceptor with a dithienosilole donor unit. nih.gov This combination resulted in a polymer with a narrow bandgap and a low-lying Highest Occupied Molecular Orbital (HOMO) level, leading to a PSC with a high open-circuit voltage (Voc) of 0.88 V and a PCE of 5.21%. nih.gov

Another series of D-A copolymers, PBDTNTDO-C1, PBDTNTDO-C2, and PBDTNTDO-C3, were created by polymerizing a benzodithiophene (BDT) donor with NTDO acceptor units featuring different side chains. rsc.org More recently, two new conjugated polymers, PBDT-DTN and PIDT-DTN, were developed based on the NTDO unit. acs.org When blended with the fullerene acceptor PC₇₁BM, these polymers yielded PCEs of 7.2% and 4.9%, respectively. acs.org In a non-fullerene device architecture using the acceptor ITIC, PBDT-DTN achieved an even higher PCE of 8.3%. acs.org

A significant advancement was made with a dialkylthio-substituted NTDO-based polymer donor called PBN-S. rsc.org This polymer exhibits strong absorbance between 500-700 nm and a deep HOMO level of -5.48 eV, which is well-matched with the non-fullerene acceptor IT-4F. rsc.org Optimized devices based on a PBN-S:IT-4F blend demonstrated a high PCE of 13.10%. rsc.org

| Polymer Name | Donor Unit | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Source |

|---|---|---|---|---|---|---|---|

| PDTSNTDO | Dithienosilole | Not Specified | 5.21% | 0.88 V | Not Specified | Not Specified | nih.gov |

| PBDT-DTN | Benzodithiophene | PC₇₁BM | 7.2% | Not Specified | Not Specified | Not Specified | acs.org |

| PBDT-DTN | Benzodithiophene | ITIC | 8.3% | Not Specified | Not Specified | Not Specified | acs.org |

| PIDT-DTN | Indacenodithiophene | PC₇₁BM | 4.9% | Not Specified | Not Specified | Not Specified | acs.org |

| PBN-S | Dialkylthio-substituted Benzodithiophene | IT-4F | 13.10% | Not Specified | Not Specified | Not Specified | rsc.org |

| PBTN-o | Benzodithiophene | BO-4Cl | 11.85% | 0.84 V | 22.41 mA cm⁻² | 0.63 | rsc.org |

| PBTN-p | Benzodithiophene | BO-4Cl | 14.10% | 0.84 V | 24.67 mA cm⁻² | 0.68 | rsc.org |

The strategic placement and type of alkyl side chains on the NTDO unit or the copolymer backbone have a profound impact on molecular aggregation, π-π stacking, backbone conformation, and ultimately, device performance. rsc.orgrsc.org

A study of two polymer donors, PBTN-o and PBTN-p, highlighted this influence dramatically. rsc.orgrsc.org These polymers differ only in the substitution sites of the alkyl chains on the NTDO unit (6,7-sites for PBTN-o vs. 5,8-sites for PBTN-p). rsc.org Single-crystal analysis of the monomers revealed that the 6,7-substituted NTD has a planar skeleton, while the 5,8-substituted NTD surprisingly adopts a bent skeleton. rsc.org This seemingly minor change had significant consequences: the polymer with the bent unit, PBTN-p, exhibited a more twisted conjugated backbone. rsc.org This twisting led to more suitable aggregation properties, which in turn optimized the morphology of the photoactive layer in non-fullerene PSCs. rsc.org As a result, the PBTN-p-based device achieved a PCE of 14.10%, significantly outperforming the 11.85% PCE of the PBTN-o device. rsc.org

The nature of the side chains also affects intermolecular interactions and miscibility with acceptor molecules. acs.org For example, the polymer PBDT-DTN, which has alkylthienyl side chains, shows stronger π–π interactions compared to PIDT-DTN, which has bulkier alkylphenyl side chains. acs.org This difference in steric hindrance influences how the polymers pack and interact with acceptor molecules like ITIC. acs.org

Achieving optimal morphology in the bulk heterojunction (BHJ) photoactive layer—a blend of donor polymer and acceptor material—is critical for efficient PSCs. rsc.org The nanoscale phase separation between the donor and acceptor domains must be controlled to ensure efficient exciton (B1674681) dissociation at the interface while maintaining continuous pathways for charge transport to the electrodes. acs.orgnih.gov

The aggregation properties of the polymer, influenced by factors like side-chain engineering, are key to obtaining this favorable BHJ morphology. rsc.orgrsc.org The polymer PBTN-p, with its twisted backbone, was found to have aggregation properties that were more suitable for optimizing the photoactive layer morphology, leading to a higher PCE. rsc.org Similarly, the polymer PBDT-DTN, due to its chemical structure, can form a more suitable phase separation with both fullerene (PC₇₁BM) and non-fullerene (ITIC) acceptors compared to its counterpart, PIDT-DTN. acs.org This improved morphology facilitates better exciton dissociation. acs.org

Furthermore, copolymers based on the related naphtho[1,2-c:5,6-c]bis( ontosight.ainih.govrsc.orgthiadiazole) (NT) unit have shown that device performance can be remarkably insensitive to the thickness of the photoactive layer. researchgate.net High PCEs greater than 10% were achieved with film thicknesses ranging from 150 to 660 nm, which is advantageous for large-scale roll-to-roll processing. researchgate.net This stability is attributed to the formation of a favorable film morphology that supports efficient charge transport even in thick films. researchgate.net

High and balanced charge carrier mobility for both holes (in the donor) and electrons (in the acceptor) is essential for efficient charge extraction and minimizing charge recombination, which are key loss mechanisms in PSCs. acs.orgrsc.org

The morphology of the BHJ blend directly impacts these parameters. An optimized morphology, such as that achieved with the PBDT-DTN polymer, leads to more balanced charge mobilities and reduced bimolecular recombination. acs.org This contributes to higher short-circuit currents (Jsc) and fill factors (FF). acs.org The high performance of PSCs based on the PBN-S:IT-4F blend, which reached a PCE of 13.10%, was attributed in part to high and balanced charge mobility within the active layer. rsc.org

The enhanced performance of the PBTN-p based device (PCE of 14.10%) over the PBTN-o device (11.85%) was also linked to improved charge dynamics. rsc.org The more favorable morphology in the PBTN-p blend led to an enhanced Jsc (24.67 mA cm⁻²) and FF (0.68) compared to the PBTN-o device (22.41 mA cm⁻² and 0.63, respectively), indicating more efficient charge collection and reduced recombination. rsc.org

| Polymer System | PCE | Jsc (mA cm⁻²) | FF | Key Factor | Source |

|---|---|---|---|---|---|

| PBTN-o:BO-4Cl | 11.85% | 22.41 | 0.63 | Planar NTD unit | rsc.org |

| PBTN-p:BO-4Cl | 14.10% | 24.67 | 0.68 | Bent NTD unit leading to optimized morphology and enhanced Jsc/FF | rsc.org |

| PBN-S:IT-4F | 13.10% | Not Specified | Not Specified | High and balanced charge mobility, ordered molecular packing | rsc.org |

| PBDT-DTN:ITIC | 8.3% | Not Specified | Not Specified | Suitable phase separation, reduced bimolecular recombination, balanced charge mobilities | acs.org |

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The creation of Naphtho(2,3-c)thiophene-4,9-dione and its derivatives is an area of active development, with a focus on improving reaction efficiency and accessibility. One established route allows for the synthesis of the core structure, 4,9-dihydronaphtho-[2,3-c]thiophene-4,9-dione. researchgate.net Furthermore, this core can serve as a scaffold for creating related but distinct molecular structures; for instance, it can be converted to Naphtho(2,3-c)pyrrole-4,9-diones through a reaction with primary amines, demonstrating a pathway to new classes of materials. researchgate.net

Research has also produced specific, functionalized derivatives. A notable example is the synthesis of 1,3-dibromo-6,7-bis((2-ethylhexyl)thio)naphtho[2,3-c]thiophene-4,9-dione. This process begins with 2,5-Dibromothiophene-3,4-dicarboxylic acid, which is first converted to its more reactive derivative, oxalyl dichloride. This intermediate then undergoes a Friedel-Crafts acylation reaction to form the final substituted dione (B5365651) structure. rsc.org The development of such multi-step syntheses allows for the precise placement of functional groups, which is critical for tuning the molecule's properties for specific applications. Future work will likely target more sustainable methods, potentially using greener solvents, catalyst systems with lower environmental impact, and processes that improve atom economy to reduce waste.

Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Elucidation

A thorough understanding of the structural and electronic properties of this compound is essential for its application in materials science. Advanced characterization techniques are crucial for this purpose. Single-crystal X-ray crystallography has been employed to determine the precise three-dimensional structure of monomeric derivatives. rsc.orgrsc.org This technique has been instrumental in revealing how the placement of alkyl side chains on the naphthoquinone unit can induce a planar or a bent conformation in the molecule's skeleton. rsc.org This structural insight is critical, as it directly influences the conformation and packing of polymers derived from these monomers, ultimately affecting the performance of electronic devices. rsc.org

To probe the electronic characteristics, researchers utilize techniques such as UV-vis absorption spectroscopy and cyclic voltammetry (CV). rsc.orgacs.org UV-vis spectroscopy helps determine the optical bandgap of the materials, while CV is used to establish the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org These parameters are fundamental to designing effective organic solar cells. For routine structural confirmation of new derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides definitive data on the molecular structure. rsc.org Future research will likely involve more dynamic techniques, such as transient absorption spectroscopy, to probe the excited-state properties and charge-transfer dynamics within materials incorporating this compound, offering a deeper mechanistic understanding of their function in devices.

Exploration of New Material Applications Beyond Current Scope

The most prominent application for this compound to date is as a building block for donor-acceptor conjugated polymers used in organic photovoltaics (OPVs), also known as polymer solar cells (PSCs). rsc.orgacs.org These polymers have shown significant promise, achieving high power conversion efficiencies. rsc.org Studies have demonstrated that polymers incorporating this unit can perform well in both fullerene-based and fullerene-free solar cell architectures, although their behavior can differ significantly depending on the acceptor material used. acs.org

While its success in OPVs is clear, the inherent semiconductor properties of materials derived from this compound suggest a broader potential. A logical next step is the exploration of these materials in other areas of organic electronics, such as organic field-effect transistors (OFETs), which are fundamental components of flexible circuits and sensors. The demonstrated ability to tune the molecular structure and resulting polymer morphology is highly relevant for optimizing charge transport in transistor channels. Furthermore, the conversion of the thiophene-dione core into Naphtho(2,3-c)pyrrole-4,9-dione opens a pathway to entirely new families of compounds whose electronic and optical properties have yet to be explored. researchgate.net

Further Integration of Computational Approaches in Molecular Design and Performance Prediction

Computational chemistry has become an indispensable tool in the rational design of new materials based on this compound. Researchers heavily utilize Density Functional Theory (DFT) to model and predict the properties of novel derivatives and the polymers they form. rsc.org These computational models allow for the prediction of molecular geometry, electronic structure, and optical properties before undertaking complex and time-consuming synthesis. nih.gov

A powerful example of this synergy between computation and experimentation is the design of different polymer backbones by strategically placing alkyl chains on the monomer. rsc.org DFT calculations can predict how a substitution pattern will lead to a planar or twisted molecular backbone. rsc.org This structural feature is known to be critical for controlling the aggregation and morphology of the bulk material, which in turn dictates the performance of a polymer solar cell. rsc.org In one study, a polymer designed with a more twisted backbone, based on a monomer with a computationally predicted bent skeleton, exhibited enhanced device efficiency. rsc.org The continued integration of more advanced computational models will enable more accurate predictions of solid-state packing, charge mobility, and device performance, further accelerating the discovery of next-generation materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for naphtho[2,3-c]thiophene-4,9-dione derivatives?

- Methodology : Palladium-catalyzed reverse hydrogenolysis is widely used, involving coupling of 2-hydroxy-1,4-naphthoquinones with olefins to form the fused thiophene-quinone structure . Substituent introduction (e.g., alkyl chains, fluorine) can be achieved via Suzuki-Miyaura coupling or direct functionalization of precursor monomers .

- Key Considerations : Optimize reaction conditions (e.g., Pd/C catalyst loading, solvent polarity) to minimize by-products and improve yield .

Q. How is the electronic structure of naphtho[2,3-c]thiophene-4,9-dione characterized for material science applications?

- Techniques : UV-Vis spectroscopy and cyclic voltammetry determine optical bandgap and redox potentials. Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) .

- Structural Analysis : X-ray diffraction (XRD) reveals backbone planarity or distortion, which impacts charge transport in polymer solar cells .

Q. What preliminary pharmacological activities have been reported for this compound?

- Findings : Derivatives exhibit anti-proliferative effects in cancer cell lines (e.g., HT-29 colorectal cancer, IC50 ~1.78 μM) via redox cycling and superoxide generation . Structure-activity relationships (SAR) highlight the importance of substituents at the 2-position for potency .

Advanced Research Questions

Q. How does naphtho[2,3-c]thiophene-4,9-dione induce selective cytotoxicity in cancer cells?

- Mechanistic Insights : Transcriptome sequencing (RNA-seq) identified ferroptosis induction and MAPK/ERK pathway inhibition in HT-29 cells. Compound 1 (8-hydroxy-2-thenoyl derivative) triggers G2/M cell cycle arrest and oxidative stress via NAD(P)H quinone oxidoreductase (NQO1)-mediated redox activation .

- Validation : Combine RNA-seq with functional assays (e.g., ROS detection, ferroptosis inhibitors) to confirm mechanism .

Q. What strategies optimize photovoltaic performance in naphtho[2,3-c]thiophene-4,9-dione-based polymers?

- Design Principles : Fluorine substitution lowers HOMO energy levels, enhancing open-circuit voltage (VOC) in solar cells. Alkyl side-chain positioning (5,8- vs. 6,7-sites) induces backbone distortion, improving blend morphology and hole mobility .

- Performance Metrics : PCE up to 14.10% achieved with BO-4Cl acceptor; characterized via AFM for morphology and light-intensity-dependent J-V measurements .

Q. How can synthetic inefficiencies (e.g., hazardous by-products) be mitigated?

- Solutions : Replace methylazide with safer azide precursors in triazole-fused derivatives. Use column chromatography or recrystallization to isolate target compounds from by-products .

Q. How to address contradictions in reported anti-cancer mechanisms?

- Case Study : While RNA-seq implicates ferroptosis in HT-29 cell death , lack of direct molecular evidence (e.g., Western blot for ERK phosphorylation) necessitates multi-omics validation. Reconcile discrepancies by cross-referencing transcriptomic data with proteomic or metabolomic analyses .

Q. What role does enzymatic redox activation play in modulating biological activity?

- Methodology : Isolate NQO1 or cytochrome P450 enzymes to study one-/two-electron reduction pathways. Measure superoxide generation in keratinocytes via lucigenin chemiluminescence .

- SAR Insight : Electron-withdrawing groups (e.g., thenoyl) enhance redox cycling efficiency, correlating with anti-proliferative potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.